molecular formula C4H6F2O B1322468 3,3-Difluorocyclobutanol CAS No. 637031-88-0

3,3-Difluorocyclobutanol

Cat. No.: B1322468
CAS No.: 637031-88-0
M. Wt: 108.09 g/mol
InChI Key: BFLCYDVYEGKWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Difluorocyclobutanol can be synthesized through a multi-step process :

    Chlorobutanone Reaction: Chlorobutanone is reacted with hydrogen fluoride to obtain fluorobutanone.

    Base Reaction: Fluorobutanone is then reacted with a base, such as an alkali metal hydroxide, to generate 3,3-difluorocyclobutanone.

    Hydrolysis: The resulting 3,3-difluorocyclobutanone is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclobutanol undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form 3,3-difluorocyclobutanone.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products:

    Oxidation: 3,3-Difluorocyclobutanone.

    Reduction: this compound.

    Substitution: Various substituted cyclobutanol derivatives.

Scientific Research Applications

3,3-Difluorocyclobutanol has several applications in scientific research :

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is a precursor in the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluorocyclobutanol involves its interaction with specific molecular targets and pathways . The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can inhibit or activate enzymes, alter metabolic pathways, and interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3,3-Difluorocyclobutanecarboxylic acid
  • 3,3-Difluorocyclobutylmethanol
  • 3,3-Difluorocyclobutanone

Comparison: 3,3-Difluorocyclobutanol is unique due to its specific structure and reactivity . Compared to its analogs, it has distinct chemical properties that make it suitable for specific applications in pharmaceuticals and chemical synthesis. The presence of the hydroxyl group in this compound differentiates it from 3,3-difluorocyclobutanone, which lacks this functional group and exhibits different reactivity.

Properties

IUPAC Name

3,3-difluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)1-3(7)2-4/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLCYDVYEGKWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626277
Record name 3,3-Difluorocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637031-88-0
Record name 3,3-Difluorocyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637031-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluorocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorocyclobutanol
Reactant of Route 2
3,3-Difluorocyclobutanol
Reactant of Route 3
Reactant of Route 3
3,3-Difluorocyclobutanol
Reactant of Route 4
3,3-Difluorocyclobutanol
Reactant of Route 5
3,3-Difluorocyclobutanol
Reactant of Route 6
3,3-Difluorocyclobutanol
Customer
Q & A

Q1: What is the most efficient synthetic route for obtaining 3,3-difluorocyclobutanol on a multigram scale?

A1: While ethyl 3,3-difluorocyclobutanecarboxylate serves as a versatile intermediate for many 3,3-difluorocyclobutyl derivatives [], the research suggests that a more efficient route for this compound involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether []. This alternative pathway offers advantages in terms of yield and ease of purification for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.